molecular formula C11H11BrClN3 B1529078 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride CAS No. 1803561-08-1

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride

Cat. No.: B1529078
CAS No.: 1803561-08-1
M. Wt: 300.58 g/mol
InChI Key: ZNLFMIUJZSUCAX-UHFFFAOYSA-N
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Description

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 1803561-08-1 . It has a molecular weight of 300.59 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-(Bromomethyl)pyridine hydrobromide, a substituted pyridine, reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H . This indicates the presence of a bromine atom, a chloride ion, and several nitrogen and hydrogen atoms in the structure.


Chemical Reactions Analysis

While specific reactions involving this compound are not available, related compounds have been studied. For example, 4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s InChI Code is 1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H .

Scientific Research Applications

Catalytic Selectivity and Chemoselectivity

Research by Ji, Li, and Bunnelle (2003) highlights the use of a palladium-Xantphos complex in the amination of polyhalopyridines, including 5-bromo-2-chloropyridine, resulting in high yields and excellent chemoselectivity towards amino-substituted pyridines. This catalytic process underscores the efficiency of using such complexes for selective amination, which is crucial in developing pharmaceuticals and advanced materials (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Novel Derivatives Synthesis

Ahmad et al. (2017) describe an efficient method for synthesizing novel pyridine derivatives through a palladium-catalyzed Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine. This method not only highlights the compound's pivotal role in creating new molecules but also explores their potential applications, including their biological activities. These derivatives exhibit varied anti-thrombolytic and biofilm inhibition activities, suggesting their utility in biomedical research (Gulraiz Ahmad et al., 2017).

Antimicrobial Activity

Bayrak et al. (2009) explored the antimicrobial properties of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and its derivatives, which are synthesized starting from isonicotinic acid hydrazide. These compounds showed good to moderate antimicrobial activity, indicating the chemical's potential as a precursor in developing new antimicrobial agents (Hacer Bayrak et al., 2009).

Fluorescence and Electronic Properties

The study of fluorescence behavior in thieno[3, 2-c]pyridine derivatives by Toche and Chavan (2013) demonstrated the influence of donor-acceptor substituents on the absorption and emission properties of these molecules. The work signifies the role of halogenated pyridines as precursors in synthesizing compounds with potential applications in optoelectronics and sensing technologies (R. Toche & S. Chavan, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mechanism of Action

The exact biological targets and pathways affected by this compound would depend on its specific chemical structure and the functional groups present. In general, the biological activity of a compound is determined by its interactions with various proteins, enzymes, or receptors in the body. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in therapeutic effects or side effects .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly affect its bioavailability and therapeutic efficacy. Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution in the body. Metabolism of the compound can lead to its activation or inactivation, and can also generate metabolites with their own biological activities .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of the compound. For example, certain conditions may enhance or inhibit the compound’s interactions with its targets .

Biochemical Analysis

Biochemical Properties

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for various biochemical processes. For example, it can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby affecting the overall levels of these metabolites within the cell. This compound can also alter metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, depending on its interactions with intracellular proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .

Properties

IUPAC Name

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLFMIUJZSUCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=CC(=CN=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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